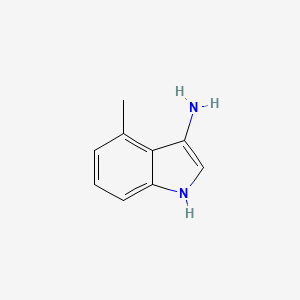

4-Methyl-1H-indol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXUAIMVHVXKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 4-Methyl-1H-indol-3-amine is available in the public domain. This guide compiles information on closely related compounds and provides predicted properties and a plausible synthetic route based on established chemical principles.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The presence of a methyl group at the 4-position and an amine group at the 3-position is anticipated to significantly influence its physicochemical properties and biological activity. Due to the scarcity of direct experimental data, this whitepaper aims to provide a comprehensive overview based on available information for structurally similar molecules and theoretical predictions.

Physicochemical Properties

Table 1: General and Physical Properties of Related Indole Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Indole | 120-72-9 | C₈H₇N | 117.15 | White solid | 52-54 | 253-254 |

| 1H-Indol-3-amine | 7250-19-3 | C₈H₈N₂ | 132.16 | Not specified | Not specified | Not specified |

| 4-Methyl-1H-indole | 16096-32-5 | C₉H₉N | 131.18 | Not specified | Not specified | Not specified |

| 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | 62500-89-4 | C₁₁H₁₄N₂ | 174.24 | Not specified | 116 | 354.3 |

Table 2: Solubility and Partition Coefficients of Related Indole Compounds

| Compound | Water Solubility | logP |

| Indole | 0.19 g/100 mL (20 °C) | 2.14 |

| 1H-Indol-3-amine | -2.13 (log₁₀WS in mol/L, Calculated) | 1.268 (Calculated) |

| 4-Methyl-1H-indole | Not specified | 2.54 |

Predicted Properties for this compound:

-

Molecular Formula: C₉H₁₀N₂

-

Molecular Weight: 146.19 g/mol

-

Physical State: Likely a solid at room temperature.

-

Melting Point: Expected to be higher than indole due to the potential for hydrogen bonding from the amine group.

-

Boiling Point: Expected to be significantly higher than indole due to increased molecular weight and hydrogen bonding.

-

Solubility: The presence of the amine group may slightly increase water solubility compared to 4-methylindole, but it is still expected to be sparingly soluble in water and more soluble in organic solvents.

-

pKa: The amine group at the C3 position will be basic. The pKa of the conjugate acid is expected to be in the range of typical aromatic amines. The N-H proton of the indole ring is weakly acidic, with a high pKa.[1]

Spectroscopic Properties (Predicted)

Direct spectral data for this compound is not available. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

Table 3: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-donating nature of the methyl and amino groups. |

| ¹³C NMR | Signals for the nine carbon atoms. The carbons bearing the methyl and amino groups will show characteristic shifts. |

| IR | N-H stretching vibrations for the indole NH and the primary amine (likely two bands) in the range of 3200-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups around 2850-3100 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve loss of the amino group and cleavage of the indole ring. |

Experimental Protocols: A Plausible Synthetic Approach

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible two-step synthesis can be proposed starting from 2-methyl-3-nitroaniline, proceeding through the synthesis of 4-methyl-3-nitroindole, followed by reduction of the nitro group.

Step 1: Synthesis of 4-Methyl-3-nitroindole

This step can be adapted from established indole syntheses, such as the Batcho-Leimgruber indole synthesis. A general procedure is outlined below.

Materials:

-

2-Methyl-3-nitroaniline

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

A suitable reducing agent (e.g., Raney nickel, tin(II) chloride, or catalytic hydrogenation setup)

-

Solvents (e.g., ethanol, ethyl acetate)

-

Apparatus for reflux and inert atmosphere reactions

Procedure:

-

Formation of the Enamine: 2-Methyl-3-nitroaniline is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is typically carried out under reflux in a suitable solvent.

-

Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. This can be achieved using various reducing agents. For example, catalytic hydrogenation using a palladium catalyst or reduction with reagents like sodium dithionite.

Step 2: Reduction of 4-Methyl-3-nitroindole to this compound

The reduction of a nitro group on an indole ring to an amine is a standard transformation.

Procedure:

-

Reaction Setup: 4-Methyl-3-nitroindole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Reduction: A reducing agent is added. Common methods include:

-

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

-

Chemical Reduction: Using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.

-

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched scientific literature regarding the biological activity or signaling pathways associated with this compound. Given the structural similarity of the indole core to known bioactive molecules, it is plausible that this compound could interact with various biological targets, but this remains speculative without experimental evidence.

Conclusion

This compound is a molecule of potential interest due to its substituted indole structure. However, a comprehensive review of the available scientific literature reveals a significant lack of direct experimental data regarding its physicochemical properties, established synthetic protocols, and biological activity. This guide has provided a summary of predicted properties and a plausible synthetic route based on the chemistry of related indole compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and drug development.

References

Structural Characterization of 4-Methyl-1H-indol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-Methyl-1H-indol-3-amine, a significant indole amine derivative. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on analogous compounds with general principles of spectroscopic analysis. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound in fields such as medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₀N₂, is a derivative of tryptamine. The structure consists of an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methyl group substituted at the fourth position and an amine group at the third position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 146.19 g/mol | Calculated |

| C₉H₁₀N₂ | Calculated | |

| InChI Key | JXYGLMATGAAIBU-UHFFFAOYSA-N | Predicted |

| CAS Number | 1018656-65-9 | Tentative |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indole) | 8.0 - 8.2 | br s | - |

| H-2 | 7.0 - 7.2 | s | - |

| H-5 | 7.1 - 7.3 | t | 7.5 - 8.0 |

| H-6 | 6.9 - 7.1 | d | 7.5 - 8.0 |

| H-7 | 7.3 - 7.5 | d | 7.5 - 8.0 |

| CH₃ | 2.4 - 2.6 | s | - |

| NH₂ | 1.5 - 2.5 | br s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~123 |

| C-3 | ~115 |

| C-3a | ~128 |

| C-4 | ~130 |

| C-5 | ~120 |

| C-6 | ~122 |

| C-7 | ~111 |

| C-7a | ~136 |

| CH₃ | ~18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole groups, as well as aromatic C-H and C=C vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | 3400 - 3500 | Medium |

| N-H stretch (primary amine) | 3300 - 3400 (two bands) | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong |

| N-H bend (primary amine) | 1550 - 1650 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely result in a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 146 |

| [M-NH₂]⁺ | 130 |

| [M-CH₃]⁺ | 131 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, a general workflow for its synthesis and analysis can be proposed based on standard organic chemistry techniques.

Synthesis Workflow

A plausible synthetic route to this compound would involve the reduction of a corresponding nitro or cyano precursor.

Caption: Proposed synthetic workflow for this compound.

Characterization Workflow

Following synthesis, the product would be purified and its structure confirmed using a suite of analytical techniques.

Caption: General workflow for the purification and structural characterization.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Indole derivatives are known to interact with various biological targets, and further research is required to elucidate the pharmacological profile of this particular compound.

Conclusion

This technical guide provides a summary of the predicted structural and spectroscopic characteristics of this compound. While experimental data for this specific molecule is scarce, the information presented here, based on the analysis of related compounds, offers a valuable starting point for researchers. The synthesis and comprehensive characterization of this compound would be a valuable contribution to the field of medicinal and materials chemistry, enabling further exploration of its potential applications. It is recommended that any future work on this compound includes rigorous experimental validation of the data predicted in this guide.

Spectroscopic Data for 4-Methyl-1H-indol-3-amine: A Search for Experimental Evidence

Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, and MS) for 4-Methyl-1H-indol-3-amine could not be located. While a wealth of information exists for a variety of substituted indole derivatives, detailed characterization data for this particular isomer remains elusive in the public domain.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectroscopic properties of this compound. However, the absence of primary experimental data precludes the creation of the requested quantitative data tables and detailed experimental protocols.

For scientists actively working on the synthesis or identification of this compound, the following general workflow and theoretical considerations may be of value.

General Workflow for Spectroscopic Analysis of Novel Indole Derivatives

The characterization of a newly synthesized or isolated indole derivative such as this compound would typically follow a standardized analytical workflow. This process is designed to unambiguously determine the chemical structure and purity of the compound.

Theoretical Spectroscopic Predictions

In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while not a substitute for experimental verification, can aid in the tentative identification of the compound.

Predicted ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzene ring, the protons on the pyrrole ring, the methyl group protons, the amine protons, and the indole N-H proton. The chemical shifts and coupling constants would be influenced by the electron-donating effects of the methyl and amino groups.

Predicted ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the indole ring would be key identifiers.

Predicted IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching vibrations.

Predicted Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₉H₁₀N₂). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the indole ring, providing further structural clues.

Conclusion

While this guide cannot provide the specific experimental data for this compound as intended, it highlights the standard methodologies used for the characterization of such compounds. Researchers who successfully synthesize this molecule are encouraged to publish their findings, including detailed spectroscopic data, to enrich the collective knowledge of the scientific community. The availability of such data is crucial for advancing research in medicinal chemistry and related fields where indole derivatives play a significant role.

The Discovery and Synthetic History of 4-Methyl-1H-indol-3-amine: A Technical Guide

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product science. Its prevalence in a vast array of biologically active compounds, from the neurotransmitter serotonin to complex alkaloids like strychnine, has driven over a century of research into its synthesis and functionalization.[1][2][3] This technical guide focuses on the discovery and history of a specific derivative, 4-Methyl-1H-indol-3-amine.

A Brief History of Indole Chemistry

The story of indole begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1][4] He later proposed its correct chemical structure in 1869.[1] The late 19th and early 20th centuries saw the development of several foundational methods for synthesizing the indole core, many of which are still in use today.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][5] This versatile reaction has been instrumental in the synthesis of a vast number of indole derivatives.

Another significant contribution is the Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976.[1][6] This high-yielding method, which proceeds from o-nitrotoluenes, is particularly popular in the pharmaceutical industry for its ability to produce a wide variety of substituted indoles under relatively mild conditions.[7][8]

Other notable classical methods for indole synthesis include the Reissert synthesis , which utilizes the condensation of o-nitrotoluene with diethyl oxalate,[9][10] and the Hemetsberger synthesis , involving the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[11][12]

Synthesis of this compound: A Proposed Methodology

The synthesis of 3-aminoindoles, particularly those with a free amino group, can be challenging due to their potential instability; they are often sensitive to light and air and can be prone to oxidative dimerization.[13][14] A common and effective strategy for the preparation of 3-aminoindoles is the reduction of a corresponding 3-nitroindole precursor.[13]

Given the lack of a specific documented synthesis for this compound, a plausible two-step experimental protocol is proposed below, based on established synthetic transformations. This involves the synthesis of the 4-methyl-3-nitroindole intermediate, followed by its reduction to the target amine.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-3-nitro-1H-indole

The synthesis of the 4-methyl-3-nitro-1H-indole intermediate can be approached in a few ways. One common method is the direct nitration of 4-methylindole. However, electrophilic substitution of indoles typically occurs at the 3-position, making this a feasible route.[4]

-

Materials: 4-methylindole, a nitrating agent (e.g., trifluoroacetyl nitrate prepared in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride), acetonitrile.[15]

-

Procedure:

-

To a solution of 4-methylindole (1 equivalent) in acetonitrile, add ammonium tetramethylnitrate (1.1 equivalents).

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add a solution of trifluoroacetic anhydride (1.1 equivalents) in acetonitrile.

-

Stir the reaction at 0-5 °C and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methyl-3-nitro-1H-indole.

-

Alternatively, a Fischer indole synthesis using (3-nitrophenyl)hydrazine and propanal could potentially yield a mixture of 4-nitro- and 6-nitro-3-methylindoles, which would require separation.[16]

Step 2: Reduction of 4-Methyl-3-nitro-1H-indole to this compound

The reduction of the nitro group to an amine can be achieved using various reducing agents.

-

Materials: 4-methyl-3-nitro-1H-indole, a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon), ethanol, hydrochloric acid (if using SnCl2).

-

Procedure (using SnCl2):

-

Dissolve 4-methyl-3-nitro-1H-indole (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (excess, e.g., 4-5 equivalents).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the crude this compound.

-

Purification can be achieved by column chromatography or recrystallization.

-

Mandatory Visualizations

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 3. Indole [chemeurope.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. synarchive.com [synarchive.com]

- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 16. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]

Uncharted Territory: The Biological Activity of 4-Methyl-1H-indol-3-amine Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 4-Methyl-1H-indol-3-amine. Despite the broad pharmacological interest in substituted indole compounds, this specific molecule has not been the subject of published biological investigation. As a result, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with this compound.

While the core topic of this guide cannot be addressed due to the absence of specific research, this report can, however, provide a broader context by examining the known biological activities of the closely related class of 3-aminoindoles. This information may offer potential avenues for future research into the properties of this compound.

The Landscape of 3-Aminoindoles: A Class of Pharmacological Interest

The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds are recognized for their potential in treating a variety of conditions, including proliferative disorders, infections associated with angiogenesis, inflammation, and neurodegenerative diseases.[1] The diverse pharmacological profiles of 3-substituted indoles underscore their importance as a versatile template for drug discovery.[2][3][4][5]

General Biological Activities of Substituted Indoles:

Derivatives of the indole nucleus have been extensively explored and have shown a multitude of pharmacological properties, including but not limited to:

-

Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects.[2][3][4]

-

Antimicrobial and Antibacterial Properties: The indole scaffold is a common feature in compounds with significant antimicrobial and antibacterial efficacy.[2][3][4]

-

Anti-inflammatory Effects: Certain substituted indoles have been identified as having anti-inflammatory properties.[3]

-

Kinase Inhibition: Notably, 3-amino-substituted indoles have been identified as specific kinase inhibitors, suggesting their potential in modulating cellular signaling pathways.[1]

Future Directions and a Call for Research

The absence of data on this compound highlights a specific area where further scientific inquiry is needed. The known activities of other 3-aminoindoles suggest that this compound could possess interesting pharmacological properties worthy of investigation. Future research efforts could focus on the synthesis of this compound and subsequent screening for a range of biological activities, including but not limited to those observed for other substituted indoles.

To facilitate such research, a logical starting point would be to develop and optimize a synthetic route for this compound. A potential, though unverified, synthetic approach could be conceptualized as a multi-step process.

Hypothetical Synthesis Workflow

Caption: A potential synthetic pathway for this compound.

This proposed workflow serves as a conceptual starting point and would require significant experimental validation and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 3. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 4. (Open Access) Pharmacological properties of some 3-substituted indole derivatives, a concise overview (2014) | Kobra Nikoofar | 1 Citations [scispace.com]

- 5. chemijournal.com [chemijournal.com]

Potential Therapeutic Targets of 4-Methyl-1H-indol-3-amine and Related Indole Analogs: A Technical Overview

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in crucial biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its importance in medicinal chemistry. While specific therapeutic targets for 4-Methyl-1H-indol-3-amine are not extensively documented in publicly available literature, the broader class of indole derivatives has been investigated for a multitude of therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic targets of compounds structurally related to this compound, drawing upon research into various indole-containing molecules. The information presented herein is intended for researchers, scientists, and drug development professionals.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of indole derivatives. These compounds have shown promise in combating both bacterial and fungal pathogens, including resistant strains.

Potential Molecular Targets:

The antimicrobial effects of indole derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific molecular structure, some potential targets that have been explored for related compounds include:

-

Bacterial Cell Division and DNA Synthesis: Some indole compounds may interfere with enzymes crucial for bacterial replication.

-

Fungal Enzyme Inhibition: Thiazolidinone-indole hybrids have demonstrated potent antifungal activity, suggesting interference with fungal-specific enzymes.[1]

-

MurB Enzyme: Molecular docking studies on certain 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives have suggested potential interaction with the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

Experimental Protocols:

A typical workflow for evaluating the antimicrobial activity of novel indole derivatives involves a series of in vitro assays.

The microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[1][2] Subsequent experiments may determine the Minimum Bactericidal Concentration (MBC) and assess activity against drug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Quantitative Data Summary:

While specific data for this compound is unavailable, the following table summarizes the types of antimicrobial activities observed for related indole derivatives.

| Class of Indole Derivative | Target Organisms | Observed Activity | Reference |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Gram-positive and Gram-negative bacteria, Fungi | Potent antibacterial and antifungal activity, in some cases exceeding reference drugs. | [1] |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | Gram-positive and Gram-negative bacteria | Activity exceeding ampicillin and streptomycin against several strains. | [2] |

| 4-(Indol-3-yl)thiazole-2-amines | Gram-positive and Gram-negative bacteria | MIC values in the range of 0.06–1.88 mg/mL. | [3] |

| 4(1H-indol-3-yl)-2-thioxopyridine derivatives | Various microbes | Promising antimicrobial properties. | [4] |

Anticancer Activity

The indole nucleus is a key component of several established and experimental anticancer agents. The therapeutic potential of indole derivatives in oncology stems from their ability to modulate various signaling pathways and cellular processes involved in cancer progression.

Potential Molecular Targets:

-

Tubulin Polymerization: Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Aryl Hydrocarbon Receptor (AhR): Pyrazolopyrimidine derivatives containing an indole moiety have been investigated as antagonists of the Aryl Hydrocarbon Receptor.[6] AhR is a ligand-activated transcription factor that has been implicated in tumor progression and immune evasion in several cancers, including colorectal cancer.[6]

-

Glutathione S-Transferase (GST): Some 4(1H-indol-3-yl)-2-thioxopyridine derivatives have been found to inhibit Glutathione S-Transferase (GST) activity.[4] GSTs are a family of enzymes that play a role in detoxification and can contribute to drug resistance in cancer cells.

Signaling Pathways:

The inhibition of tubulin polymerization by indole derivatives can trigger a cascade of events leading to apoptosis.

References

- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1H-indol-3-amine is a fascinating indole derivative with potential applications in medicinal chemistry and drug development. As a member of the 3-aminoindole class of compounds, it is a structural analog of various neuroactive compounds and may exhibit interactions with key biological targets such as monoamine oxidases and serotonin receptors. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis via a plausible route are presented, along with a summary of quantitative data from related compounds to infer its potential pharmacological profile. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel indole-based therapeutics.

Chemical Properties and Data

While specific experimental data for this compound is limited in the public domain, its properties can be inferred from closely related structures and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | Calculated |

| Molecular Weight | 146.19 g/mol | Calculated |

| Appearance | Predicted to be a solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO | Inferred |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 4-methylindole: regioselective nitration at the 3-position followed by reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Methyl-3-nitro-1H-indole

The nitration of 4-methylindole at the C3 position can be achieved using various nitrating agents. A common method involves the use of a nitrate salt in the presence of an acid.

Experimental Protocol:

-

To a stirred solution of 4-methylindole (1 equivalent) in acetic acid at 0-5 °C, add sodium nitrate (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated product, 4-methyl-3-nitro-1H-indole, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

The reduction of the nitro group of 4-methyl-3-nitro-1H-indole to the corresponding amine can be accomplished using various reducing agents, with tin(II) chloride in ethanol being a common and effective method.

Experimental Protocol:

-

To a solution of 4-methyl-3-nitro-1H-indole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).

-

Reflux the reaction mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: Synthetic pathway to this compound.

Potential Biological Activities and Pharmacological Profile

The biological activities of this compound have not been explicitly reported. However, based on its structural similarity to other 3-aminoindole and 4-substituted indole derivatives, it is plausible to hypothesize its potential as a modulator of monoaminergic systems.

Monoamine Oxidase (MAO) Inhibition

Many indole derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.

Inferred Activity: It is hypothesized that this compound may exhibit inhibitory activity against MAO-A and/or MAO-B. The methyl group at the 4-position and the amino group at the 3-position could influence its binding affinity and selectivity for the two MAO isoforms.

Serotonin Receptor (5-HTR) Binding

The indole scaffold is a core component of the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, many indole derivatives show affinity for various serotonin receptor subtypes.

Inferred Activity: this compound may act as a ligand for one or more serotonin receptors. Its interaction could be agonistic, antagonistic, or modulatory, depending on the specific receptor subtype and the binding mode.

Table of Inferred Biological Activities of Structurally Related Compounds:

| Compound Class | Biological Target | Activity | Reference |

| 3-Aminoindole Derivatives | Kinases | Inhibition | [1] |

| 4-Substituted Indoleamines | Monoamine Oxidase-A | Inhibition | [2] |

| Indole Derivatives | Serotonin Receptors (5-HT) | Binding Affinity | [1] |

Experimental Workflows

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This workflow outlines a typical procedure to assess the inhibitory potential of this compound against MAO-A and MAO-B.

Caption: Workflow for in vitro MAO inhibition assay.

Serotonin Receptor Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an agonist at a G-protein coupled serotonin receptor, such as a 5-HT₁A receptor.

References

- 1. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of 4-Methyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 4-Methyl-1H-indol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document also presents a plausible synthetic route and discusses potential biological significance based on the known activities of structurally related indoleamine compounds. All quantitative data is summarized for clarity, and hypothetical experimental and logical frameworks are visualized using diagrams.

Compound Identification and Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, featuring a methyl group at the 4th position and an amine group at the 3rd position of the indole ring.

Chemical Data

The fundamental chemical identifiers and properties for this compound are presented below. This information is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1481107-39-4 | [1][2] |

| Molecular Formula | C₉H₁₀N₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C2C(=CC=C1)NC=C2N | [3] |

| InChI Key | GMXUAIMVHVXKAT-UHFFFAOYSA-N | [3] |

Hypothetical Synthesis Protocol

While a specific, published synthesis for this compound could not be located, a plausible route can be conceptualized based on established indole synthesis methodologies. The following protocol describes a potential multi-step synthesis starting from 4-methyl-1H-indole.

Proposed Synthetic Workflow

The proposed synthesis involves the nitration of the indole ring at the 3-position, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Steps

-

Nitration of 4-Methyl-1H-indole:

-

Dissolve 4-methyl-1H-indole in a suitable solvent such as acetic acid or sulfuric acid at a controlled low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent (e.g., nitric acid or sodium nitrite) to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring it over ice water and neutralize with a base (e.g., NaOH or NaHCO₃).

-

Extract the product, 4-methyl-3-nitro-1H-indole, with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Reduction of 4-Methyl-3-nitro-1H-indole:

-

Dissolve the purified 4-methyl-3-nitro-1H-indole in a solvent like ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. For catalytic hydrogenation, use a catalyst such as Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, use reagents like tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using catalytic hydrogenation, filter off the catalyst. If using chemical reduction, perform a work-up to remove the metal salts, typically involving basification and extraction.

-

Purify the resulting this compound by column chromatography or recrystallization to obtain the final product.

-

Potential Biological Significance and Signaling Pathways

Specific biological activities for this compound have not been documented in scientific literature. However, the indoleamine scaffold is a well-known pharmacophore present in many biologically active molecules, including neurotransmitters (e.g., serotonin, melatonin) and various drug candidates.

General Biological Context

Compounds with a 3-aminoindole core can interact with various biological targets. Based on structural similarities to known bioactive molecules, this compound could potentially exhibit activity at:

-

Serotonin (5-HT) Receptors: The indoleamine structure is the core of serotonin. Derivatives can act as agonists or antagonists at different 5-HT receptor subtypes, influencing mood, appetite, and other neurological processes.

-

Monoamine Oxidase (MAO): Tryptamine derivatives are substrates for MAO. Inhibition of this enzyme can lead to increased levels of monoamine neurotransmitters.

-

Other CNS Targets: The privileged indole scaffold is known to interact with a wide range of receptors and enzymes within the central nervous system.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a serotonin receptor, which is a plausible target for an indoleamine derivative.

References

Methodological & Application

Applications of 4-Methyl-1H-indol-3-amine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Among the diverse indole derivatives, 4-Methyl-1H-indol-3-amine serves as a valuable starting synthon for the generation of novel heterocyclic compounds with significant therapeutic potential. Its unique structural features allow for the construction of various molecular architectures that can interact with a range of biological targets. This document provides an overview of the applications of this compound and its close chemical relatives in medicinal chemistry, with a focus on anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of exemplary derivatives are provided to guide researchers in this promising area of drug discovery.

I. Applications in Anticancer Drug Discovery

Derivatives built upon the indole nucleus have shown significant promise as anticancer agents, targeting various hallmarks of cancer. The this compound scaffold can be elaborated to produce compounds that inhibit key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or that interfere with microtubule dynamics.

A. Indolyl-pyrimidine Derivatives as EGFR Inhibitors

The hybridization of indole and pyrimidine moieties has yielded potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[3][4]

| Compound ID | Target Cell Line | IC50 (µM) | EGFR Inhibition IC50 (µM) | Reference |

| 4g | MCF-7 (Breast) | 5.1 | 0.25 | [3] |

| HepG2 (Liver) | 5.02 | [3] | ||

| HCT-116 (Colon) | 6.6 | [3] | ||

| 4f | - | - | 0.38 | [3] |

| 4h | - | - | 0.39 | [3] |

Protocol 1: Synthesis of Ethyl 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Parent Compound for further derivatization) [3]

-

Reaction Setup: In a round-bottom flask, combine indole-3-carbaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in 25 mL of absolute ethanol.

-

Acid Catalysis: Add 7 drops of 37% hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 7 hours.

-

Neutralization and Precipitation: Allow the mixture to cool to room temperature and neutralize with 0.5 mL of 25% ammonia solution.

-

Isolation: Filter the resulting precipitate, wash it several times with 50% ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure compound.

Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay) [5][6][7]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: EGFR signaling pathway and its inhibition.

II. Applications in Antimicrobial Drug Discovery

The indole framework is also a fertile ground for the development of novel antimicrobial agents. By incorporating different heterocyclic systems, it is possible to synthesize compounds with broad-spectrum activity against various bacterial and fungal pathogens.

A. Indolyl-thiazole Derivatives as Antimicrobial Agents

The combination of indole and thiazole rings has led to the discovery of potent antimicrobial compounds.

| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |

| 5x | S. aureus | 0.06 - 0.12 | [8] |

| S. Typhimurium | 0.06 - 0.12 | [8] | |

| 5d | S. aureus | 0.12 - 0.23 | [8] |

| 5m | S. aureus | 0.12 - 0.23 | [8] |

Protocol 3: Synthesis of 4-(Indol-3-yl)thiazol-2-amines [8]

-

Reaction of Indole with α-chloroacetylating agent: Synthesize 3-(α-chloroacetyl)indoles by reacting the corresponding indole with chloroacetyl chloride in an appropriate solvent.

-

Cyclization with Thiourea: React the 3-(α-chloroacetyl)indole intermediate with thiourea in the presence of a base (e.g., sodium carbonate) in a suitable solvent like methanol under reflux conditions.

-

Work-up and Purification: After the reaction is complete, cool the mixture, and isolate the product by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol).

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Microdilution Method) [8][9]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for antimicrobial agent development.

III. Kinase Inhibition

The this compound scaffold is a valuable starting point for the development of kinase inhibitors, which are crucial in treating diseases like cancer. The amino group at the 3-position provides a key interaction point for binding to the hinge region of many kinases.

A. Indazolyl-benzamides as Kinase Inhibitors

While not directly derived from this compound, the structurally related 3-amino-1H-indazole scaffold has been successfully employed to design potent kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), both implicated in various cancers.[10]

| Compound ID | Target Kinase/Cell Line | EC50 (nM) | Reference |

| 4 | FLT3 (MOLM13 cells) | 5 | [10] |

| PDGFRα-T674M-Ba/F3 | 17 | [10] | |

| Kit-T670I-Ba/F3 | 198 | [10] |

Protocol 5: General Kinase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution in a 96-well plate.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Caption: Drug discovery cycle for kinase inhibitors.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the design and synthesis of novel therapeutic agents. The examples provided herein demonstrate their potential in developing potent anticancer and antimicrobial compounds. The detailed protocols offer a practical guide for researchers to explore the vast chemical space around this promising nucleus and to contribute to the discovery of new medicines. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Characterization of 4-Methyl-1H-indol-3-amine

Introduction

4-Methyl-1H-indol-3-amine is a small molecule belonging to the indoleamine class. Compounds with this scaffold are known to interact with a variety of biological targets, playing roles in neurotransmission and immune regulation. Structurally similar compounds, such as tryptamine derivatives, are known agonists of serotonin receptors. Furthermore, the indoleamine structure is a substrate for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of the kynurenine pathway, which has implications in immunology and oncology.

These application notes provide protocols for preliminary screening of this compound against two common targets for indoleamines: serotonin receptors and the IDO1 enzyme.

Application Note 1: Serotonin 5-HT2A Receptor Binding Assay

This application note describes a radioligand binding assay to determine the affinity of this compound for the human serotonin 5-HT2A receptor. This assay is crucial for identifying potential serotonergic activity.

Data Presentation: Illustrative Competitive Binding Data

The following table presents example data that could be generated from a competitive binding assay. The inhibition constant (Ki) is a measure of the compound's binding affinity for the receptor.

| Compound | Radioligand | Receptor Source | Ki (nM)[1] |

| This compound | [3H]Ketanserin | Human 5-HT2A | TBD |

| Serotonin (Reference) | [3H]Ketanserin | Human 5-HT2A | 10 |

| Ketanserin (Reference) | [3H]Ketanserin | Human 5-HT2A | 2.0 |

| DMT (Reference) | [3H]Ketanserin | Rat Frontal Cortex | 1,985 |

TBD: To be determined experimentally.

Experimental Protocol: 5-HT2A Receptor Binding Assay[1]

1. Materials and Reagents:

-

Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)

-

[3H]Ketanserin (Radioligand)

-

This compound (Test Compound)

-

Serotonin and Ketanserin (Reference Compounds)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters)

-

Scintillation cocktail (e.g., Betaplatescint)

-

Microplate scintillation counter

2. Assay Procedure:

-

Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.

-

In each well of the 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding) or test/reference compound.

-

25 µL of [3H]Ketanserin (final concentration ~2 nM).

-

50 µL of diluted 5-HT2A receptor membranes (final concentration ~70 µg protein/well).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through the microfilter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plates at 50°C for 2 hours.

-

Add 50 µL of scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

References

In vitro and in vivo studies with 4-Methyl-1H-indol-3-amine

A comprehensive review of the available scientific literature reveals a significant gap in the research concerning the specific compound 4-Methyl-1H-indol-3-amine. At present, there are no published in vitro or in vivo studies detailing its biological activity, mechanism of action, or potential therapeutic applications.

While the broader family of indole-containing molecules has been the subject of extensive scientific investigation, yielding a wealth of information on their diverse pharmacological properties, this particular derivative remains uncharacterized in the public domain. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with activities ranging from antimicrobial and anti-inflammatory to anticancer and psychoactive.

Our extensive search for data on this compound across multiple scientific databases and research articles did not yield any specific experimental data. The retrieved studies focused on other substituted indole derivatives, including:

-

4-(Indol-3-yl)thiazole-2-amines: Investigated for their antimicrobial properties.[1]

-

Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one: Assessed for cytotoxicity and antibacterial activity.[2]

-

Substituted 1H-imidazol-5-yl-1H-indoles: Screened for activity against methicillin-resistant Staphylococcus aureus (MRSA).

-

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives: Evaluated as inhibitors of tubulin polymerization for potential anticancer applications.[3]

-

Various other indole amines and derivatives: Studied for activities such as anti-cholinesterase, anti-inflammatory, and as serotonin-dopamine releasing agents.[4][5][6]

The lack of specific data for this compound prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data in tables, provision of detailed experimental methodologies, and the generation of signaling pathway diagrams, are all contingent upon the existence of primary research findings.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape represents an unexplored area of research. Future investigations would need to begin with the fundamental steps of chemical synthesis, purification, and structural characterization. Following this, a comprehensive screening cascade involving a variety of in vitro assays would be necessary to elucidate any potential biological activity. Promising in vitro results would then warrant progression to in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

We encourage the scientific community to undertake studies on this compound to expand the knowledge base of indole derivatives and potentially uncover novel therapeutic agents. As new research emerges, this document can be updated to reflect the latest findings.

References

- 1. mdpi.com [mdpi.com]

- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as po… [ouci.dntb.gov.ua]

- 6. Serotonin–dopamine releasing agent - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 4-Methyl-1H-indol-3-amine in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the discovery of novel therapeutic agents.[2] This document provides an overview of the potential applications of 4-Methyl-1H-indol-3-amine and its derivatives in drug discovery, based on the broader understanding of the indole class of compounds. While specific data for this compound is limited in publicly available literature, the information presented herein, derived from closely related analogs, serves as a valuable guide for initiating research and development efforts with this compound.

Application Notes

The indole nucleus is a key component in many approved drugs and clinical candidates, highlighting its therapeutic potential.[3] Derivatives of the indole scaffold have been extensively investigated for a variety of therapeutic areas, with a significant focus on oncology and infectious diseases.

Potential Therapeutic Areas

-

Anticancer Activity: A vast number of indole derivatives have been synthesized and evaluated for their anticancer properties.[4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[2][4] The substitution pattern on the indole ring plays a crucial role in determining the specific biological activity and potency. For instance, methyl substitution at the N-1 position of certain indole derivatives has been shown to significantly enhance anticancer activity.[4]

-

Antimicrobial Activity: Indole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

-

Kinase Inhibition: Protein kinases are a major class of drug targets in oncology and other diseases.[6] The indole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[7] Various indole-based compounds have been developed to target kinases involved in cell signaling pathways that drive cancer cell proliferation and survival.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is not available, general trends for substituted indoles can provide some guidance. The position and nature of substituents on the indole ring can significantly influence the biological activity. For example, substitutions at the N-1, C-2, C-3, and C-5 positions have been extensively explored to optimize potency and selectivity for various biological targets.[4] The introduction of a methyl group at the C-4 position, as in this compound, could influence the compound's steric and electronic properties, potentially leading to novel biological activities.

Quantitative Data

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Indole-thiophene derivative | HT29 | Nanomolar range | [4] |

| Chalcone-indole derivative | MDA-MB-231 | 13 - 19 | [4] |

| Quinoline-indole derivative | Various Cancer Cells | 0.002 - 0.011 | [4] |

| Ursolic acid-indole derivative | SMMC-7721 | 0.56 | [8] |

| Ursolic acid-indole derivative | HepG2 | 0.91 | [8] |

| N-vinylindole derivatives | HeLa | 2.03 - 18.90 | [9] |

| N-vinylindole derivatives | SKOV-3 | 2.03 - 18.90 | [9] |

| Indole-sulfonamide derivative | MOLT-3 | 46.23 | [5] |

| Indole-sulfonamide derivative | HepG2 | 69.68 | [5] |

| Indole-sulfonamide derivative | A549 | 71.68 | [5] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of indole derivatives, which can be adapted for this compound.

Protocol 1: General Synthesis of 3-Aminoindoles

This protocol describes a general method for the synthesis of 3-aminoindoles, which can be adapted for the synthesis of this compound, likely starting from 4-methylindole. The introduction of an amino group at the C3 position of an indole ring can be achieved through methods like nitration followed by reduction, or through a Curtius rearrangement from a 3-indolecarboxylic acid.[10]

Materials:

-

Substituted indole (e.g., 4-methylindole)

-

Nitrating agent (e.g., nitric acid, sodium nitrite)

-

Reducing agent (e.g., tin(II) chloride, hydrogen gas with a catalyst)

-

Appropriate solvents (e.g., acetic acid, ethanol)

-

Standard laboratory glassware and equipment

Procedure:

-

Nitration: Dissolve the starting indole in a suitable solvent (e.g., acetic acid).

-

Add the nitrating agent dropwise at a controlled temperature (typically cooled in an ice bath).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the nitroindole product.

-

Filter, wash with water, and dry the crude product.

-

Reduction: Dissolve the obtained nitroindole in a suitable solvent (e.g., ethanol).

-

Add the reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid).

-

Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-aminoindole.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Test compound (e.g., this compound derivative)

-

Kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to create a range of concentrations for testing.

-

In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: MTT Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specific period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[8]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in drug discovery.

A general synthetic route to this compound.

Inhibition of a kinase cascade by an indole derivative.

A typical workflow for drug discovery screening.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 4-Methyl-1H-indol-3-amine

Introduction

4-Methyl-1H-indol-3-amine is an indoleamine derivative. The quantitative analysis of indoleamines is crucial in various research fields, including drug development and metabolic studies, due to their diverse biological activities. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices, such as plasma and tissue homogenates. The methodologies described are based on established analytical techniques for similar compounds, primarily High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its ability to provide accurate and precise measurements at low concentrations in complex biological samples. A stable isotope-labeled internal standard (e.g., this compound-d3) is recommended for the most accurate quantification.

Proposed LC-MS/MS Method Parameters

The following table summarizes a proposed set of starting parameters for the development of a robust LC-MS/MS method for this compound quantification. Optimization will be necessary to achieve the desired performance.

| Parameter | Recommended Condition | Notes |

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | A C18 column is a good starting point for retaining the relatively nonpolar indoleamine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analyte, which is beneficial for positive ionization mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better chromatographic peak shape for many compounds. |

| Flow Rate | 0.3 - 0.5 mL/min | A lower flow rate is generally more compatible with mass spectrometry. |

| Column Temperature | 30 - 40 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 5 - 10 µL | The injection volume can be adjusted based on the sensitivity of the instrument and the concentration of the analyte. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Indoleamines contain a basic amine group that is readily protonated in positive ESI. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | The exact m/z will need to be determined by infusing a standard solution of the analyte. |

| Product Ion (Q3) | To be determined by fragmentation of the precursor ion | The most intense and stable fragment ion should be selected for quantification. |

| Collision Energy | To be optimized | The collision energy should be optimized to maximize the signal of the selected product ion. |

Experimental Protocols

1. Standard Solution and Calibration Curve Preparation

-

Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent.

-

Calibration Curve: Prepare a calibration curve by spiking a blank biological matrix (e.g., drug-free plasma) with the working standard solutions to achieve a range of concentrations. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices like plasma.

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube.

-

Internal Standard Addition: Add a small volume (e.g., 10 µL) of the internal standard solution at a known concentration to each sample, standard, and quality control sample.

-

Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to increase sensitivity.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Method Validation

For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The expected performance is based on typical values for similar assays.

| Validation Parameter | Description | Expected Performance |